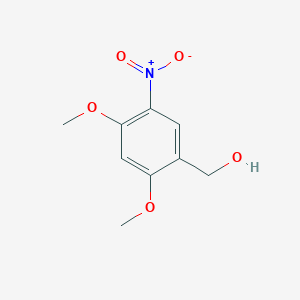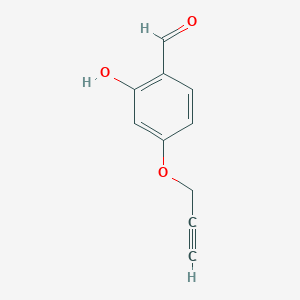
2-Hydroxy-4-(propargyloxy)benzaldehyde
Overview
Description
2-Hydroxy-4-(propargyloxy)benzaldehyde is a chemical compound. While there isn’t much specific information available on this exact compound, it can be inferred from its structure that it contains a benzaldehyde group, which is an aromatic aldehyde, and a propargyloxy group, which is a type of alkyne .
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Compounds like 2-Hydroxy-4-(propargyloxy)benzaldehyde may find applications in advanced oxidation processes (AOPs) for the degradation of environmental pollutants. Studies such as Qutob et al. (2022) discuss the degradation of acetaminophen by AOPs, highlighting the importance of benzaldehyde derivatives in the generation of reactive species for pollutant breakdown. This suggests that derivatives of benzaldehyde, including 2-Hydroxy-4-(propargyloxy)benzaldehyde, could be explored for their potential to generate effective radicals for environmental remediation (Qutob et al., 2022).
Biomolecule Immobilization and Cell Colonization
Compounds with aldehyde groups, like 2-Hydroxy-4-(propargyloxy)benzaldehyde, could be used for the covalent immobilization of biomolecules on surfaces. Siow et al. (2006) review methods for generating chemically reactive surfaces for biomolecule immobilization, which are crucial for bio-interface applications, including tissue engineering and biosensors. The presence of a reactive aldehyde group in 2-Hydroxy-4-(propargyloxy)benzaldehyde could make it a candidate for surface modification technologies to support cell colonization and biomolecule attachment (Siow et al., 2006).
Antioxidant and Anti-inflammatory Applications
The hydroxy and aldehyde functional groups present in 2-Hydroxy-4-(propargyloxy)benzaldehyde could contribute to antioxidant and anti-inflammatory properties. Research on related compounds, such as hydroxycoumarins, has documented their broad spectrum of biological activities, including antioxidant and anti-inflammatory effects. This suggests potential health-related applications of 2-Hydroxy-4-(propargyloxy)benzaldehyde in pharmaceuticals or cosmeceuticals, where modulation of oxidative stress and inflammation is desired (Yoda, 2020).
Synthesis of Heterocyclic Compounds
The propargyloxy moiety in 2-Hydroxy-4-(propargyloxy)benzaldehyde suggests its utility in the synthesis of heterocyclic compounds. Metal-catalyzed reactions involving propargylic alcohols or derivatives can lead to diverse heterocycles, which are of significant interest in medicinal chemistry for the development of new therapeutic agents. The reactivity of the propargyloxy group towards cyclization and addition reactions could be leveraged in synthetic organic chemistry to build complex molecular architectures (Che et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 2-hydroxy-4-methoxybenzaldehyde have been shown to target bacterial pathogens like proteus mirabilis .
Mode of Action
It’s structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde, has been shown to inhibit biofilm formation and virulence factor production in a concentration-dependent manner . It is plausible that 2-Hydroxy-4-(propargyloxy)benzaldehyde may have a similar mode of action.
Biochemical Pathways
Related compounds have been shown to inhibit the expression of virulence genes such as flhb, flhd, rsba, spea, urer, hpma, and hpmb . These genes are involved in various biochemical pathways related to bacterial virulence.
Result of Action
Similar compounds have been shown to inhibit biofilm formation and virulence factor production in bacteria . This suggests that 2-Hydroxy-4-(propargyloxy)benzaldehyde may have similar effects.
properties
IUPAC Name |
2-hydroxy-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h1,3-4,6-7,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUFUJGITUTGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



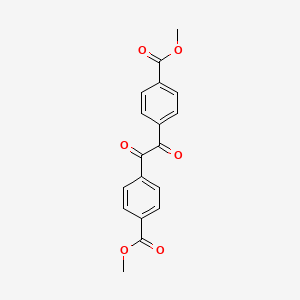
![N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide](/img/structure/B3330124.png)
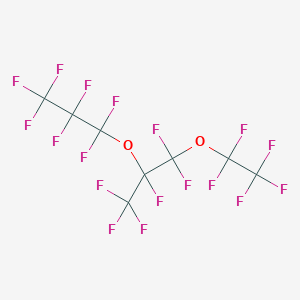
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B3330135.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)
![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)
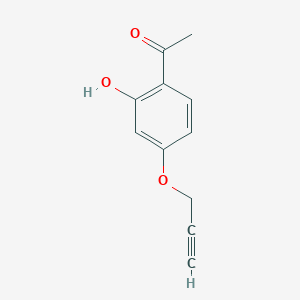
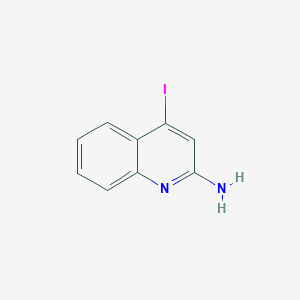

![2-[(4-Formyl-2-iodophenoxy)methyl]benzonitrile](/img/structure/B3330205.png)
![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)
